β3-Adrenoceptor Functional Selectivity: Octopamine vs. Noradrenaline and Synephrine in Mammalian Lipolysis Assays
In rat white fat cells, octopamine is the only biogenic amine that fully stimulates lipolysis to an extent comparable with the synthetic β3-AR agonist CL 316,243, whereas synephrine and phenylethanolamine are only partially active, and dopamine, tyramine, and β-phenylethylamine are completely inefficient [1]. In CHO cells expressing human β3-ARs, octopamine inhibited [125I]ICYP binding with only twofold less affinity than the native neurotransmitter noradrenaline, while its affinity for β1- and β2-ARs was undetectable at concentrations exceeding 100 μM [1].
| Evidence Dimension | Lipolytic efficacy in rat white adipocytes (full vs. partial vs. no stimulation) |
|---|---|
| Target Compound Data | Full lipolytic stimulation, comparable to CL 316,243 (β3-AR synthetic agonist) |
| Comparator Or Baseline | Synephrine: partial activity. Tyramine: inefficient. Noradrenaline: non-selective, stimulates β1/β2/β3. Isoprenaline: non-selective. |
| Quantified Difference | Octopamine is the only endogenous amine achieving full β3-AR-dependent lipolysis in rat, hamster, and dog fat cells. |
| Conditions | Primary white adipocytes from rat, hamster, dog, guinea-pig, and human; glycerol release assay. |
Why This Matters
Procurement of octopamine tartrate is essential for studies requiring selective β3-AR activation without confounding β1/β2-mediated effects; synephrine and tyramine cannot substitute.
- [1] Carpéné C, Galitzky J, Fontana E, Atgié C, Lafontan M, Berlan M. Selective activation of beta3-adrenoceptors by octopamine: comparative studies in mammalian fat cells. Naunyn Schmiedebergs Arch Pharmacol. 1999;359(4):310-321. View Source
